(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine
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Overview
Description
JNJ-26489112 is an anticonvulsant drug developed by Johnson & Johnson for the treatment of epilepsy. It was designed as a successor to topiramate, with the aim of having fewer side effects due to its lack of activity against carbonic anhydrase . JNJ-26489112 has also been studied for its potential use in treating major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNJ-26489112 involves the reaction of (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide with various reagents under controlled conditions . The detailed synthetic route includes:
Starting Material: (S)-N-[(6-chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide.
Reagents: Common reagents used in the synthesis include sodium hydride, dimethylformamide, and chloroform.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of JNJ-26489112 follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are in place to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
JNJ-26489112 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
JNJ-26489112 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anticonvulsant activity and structure-activity relationships.
Biology: Investigated for its effects on neuronal signaling and ion channel modulation.
Medicine: Studied for its potential use in treating epilepsy and major depressive disorder.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Topiramate: The predecessor of JNJ-26489112, used for treating epilepsy and migraines.
Lamotrigine: Another anticonvulsant that inhibits sodium channels.
Levetiracetam: A broad-spectrum anticonvulsant with a different mechanism of action.
Uniqueness
JNJ-26489112 is unique in its combination of actions on multiple ion channels, which contributes to its broad-spectrum anticonvulsant activity . Unlike topiramate, it lacks activity against carbonic anhydrase, potentially reducing side effects .
Properties
Molecular Formula |
C9H11ClN2O4S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
(2R)-6-chloro-2-[(sulfamoylamino)methyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C9H11ClN2O4S/c10-6-1-2-8-9(3-6)15-5-7(16-8)4-12-17(11,13)14/h1-3,7,12H,4-5H2,(H2,11,13,14)/t7-/m1/s1 |
InChI Key |
KXSAIQPPGSSNKX-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)CNS(=O)(=O)N |
Origin of Product |
United States |
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